1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as FPPP, is a piperazine derivative that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. In
Mechanism of Action
The mechanism of action of 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a dopamine and serotonin reuptake inhibitor. This results in an increase in the levels of these neurotransmitters in the brain, leading to the observed stimulant and hallucinogenic effects.
Biochemical and Physiological Effects:
1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to increase the release of dopamine and serotonin in the brain, resulting in increased levels of these neurotransmitters. This leads to the observed stimulant and hallucinogenic effects. Additionally, 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been found to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Advantages and Limitations for Lab Experiments
One advantage of 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential pharmacological properties, which can be studied for their effects on the central nervous system. However, one limitation is the potential for abuse and misuse of this compound, which can make it difficult to conduct research.
Future Directions
There are several potential future directions for the study of 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine. One direction is the development of new psychoactive substances based on 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine, which can be studied for their potential therapeutic uses. Additionally, further research can be conducted on the mechanism of action of 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine and its effects on the central nervous system. Finally, studies can be conducted on the potential long-term effects of 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine use.
Scientific Research Applications
1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been found to exhibit both stimulant and hallucinogenic properties, making it a potential candidate for the development of new psychoactive substances. Additionally, 1-(9H-fluoren-9-yl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential use in the treatment of depression and anxiety disorders.
properties
IUPAC Name |
1-(9H-fluoren-9-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2/c1-2-9-21(10-3-1)11-8-16-27-17-19-28(20-18-27)26-24-14-6-4-12-22(24)23-13-5-7-15-25(23)26/h1-15,26H,16-20H2/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNHEFWZOKNXKM-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-Fluoren-9-yl)-4-(3-phenyl-allyl)-piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.